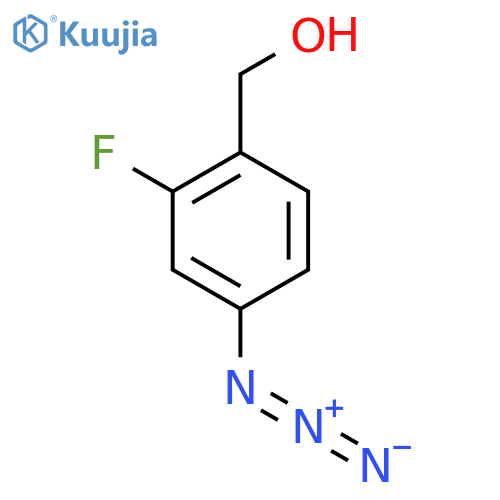

Cas no 903562-90-3 ((4-azido-2-fluorophenyl)methanol)

903562-90-3 structure

商品名:(4-azido-2-fluorophenyl)methanol

CAS番号:903562-90-3

MF:C7H6FN3O

メガワット:167.140444278717

MDL:MFCD24456732

CID:5055529

PubChem ID:90284884

(4-azido-2-fluorophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-azidobenzyl alcohol

- (4-azido-2-fluorophenyl)methanol

-

- MDL: MFCD24456732

- インチ: 1S/C7H6FN3O/c8-7-3-6(10-11-9)2-1-5(7)4-12/h1-3,12H,4H2

- InChIKey: KPMSQZOFSBOCHG-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1CO)N=[N+]=[N-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 34.6

(4-azido-2-fluorophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257940-0.25g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 0.25g |

$410.0 | 2024-06-18 | |

| Enamine | EN300-257940-10.0g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 10.0g |

$3561.0 | 2024-06-18 | |

| TRC | B408483-50mg |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 50mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-257940-2.5g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 2.5g |

$1623.0 | 2024-06-18 | |

| Enamine | EN300-257940-5.0g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 5.0g |

$2401.0 | 2024-06-18 | |

| 1PlusChem | 1P01C4M5-50mg |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 50mg |

$292.00 | 2024-04-20 | |

| Enamine | EN300-257940-10g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 10g |

$3561.0 | 2023-09-14 | |

| Enamine | EN300-257940-1g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 1g |

$828.0 | 2023-09-14 | |

| Enamine | EN300-257940-5g |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 5g |

$2401.0 | 2023-09-14 | |

| 1PlusChem | 1P01C4M5-500mg |

(4-azido-2-fluorophenyl)methanol |

903562-90-3 | 95% | 500mg |

$862.00 | 2024-04-20 |

(4-azido-2-fluorophenyl)methanol 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

903562-90-3 ((4-azido-2-fluorophenyl)methanol) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量